3-{bicyclo[2.2.1]heptan-2-yl}propanal
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Overview
Description
3-{bicyclo[221]heptan-2-yl}propanal is an organic compound characterized by a bicyclic structure It is a derivative of norbornane, a bicyclic hydrocarbon, and contains an aldehyde functional group
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various receptors
Mode of Action
The mode of action of 3-{bicyclo[2.2.1]heptan-2-yl}propanal is currently unknown due to the lack of specific studies on this compound . It’s worth noting that similar compounds have been shown to bind agonistically to certain receptors .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently unavailable . These properties are crucial for understanding the compound’s bioavailability and overall pharmacokinetics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{bicyclo[2.2.1]heptan-2-yl}propanal typically involves the following steps:
Starting Material: The synthesis begins with norbornene, a bicyclic hydrocarbon.
Hydroformylation: Norbornene undergoes hydroformylation, a reaction that introduces a formyl group (-CHO) into the molecule. This reaction is catalyzed by transition metal complexes, often rhodium-based catalysts, under high pressure of carbon monoxide and hydrogen.
Reduction: The resulting formylated product is then reduced to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced catalytic systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-{bicyclo[2.2.1]heptan-2-yl}propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as Grignard reagents (RMgX) and organolithium compounds (RLi) are employed.
Major Products
Oxidation: 3-{bicyclo[2.2.1]heptan-2-yl}propanoic acid.
Reduction: 3-{bicyclo[2.2.1]heptan-2-yl}propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-{bicyclo[2.2.1]heptan-2-yl}propanal has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
3-{bicyclo[2.2.1]heptan-2-yl}propanoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
3-{bicyclo[2.2.1]heptan-2-yl}propanol: Similar structure but with an alcohol group instead of an aldehyde.
2-methyl-3-methylenebicyclo[2.2.1]heptan-2-ylpropanal: A stereoisomer with a different substitution pattern.
Uniqueness
3-{bicyclo[221]heptan-2-yl}propanal is unique due to its specific bicyclic structure and the presence of an aldehyde functional group
Biological Activity
3-{Bicyclo[2.2.1]heptan-2-yl}propanal is a bicyclic compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant case studies.
This compound can be synthesized through various chemical reactions, primarily involving the oxidation of 3-{bicyclo[2.2.1]heptan-2-yl}propan-1-ol, which serves as a precursor. The compound features a bicyclic structure that contributes to its unique biological properties.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, including receptors involved in various physiological processes. The rigid bicyclo[2.2.1]heptane framework enhances binding affinity and selectivity towards these receptors.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Anti-inflammatory Activity : It has been investigated for its potential to reduce inflammation by modulating immune responses.
- Analgesic Properties : The compound may possess pain-relieving effects, making it a candidate for analgesic drug development.
Case Study 1: Ligand Activity
A study explored the ligand-binding properties of this compound at muscarinic receptors, demonstrating its potential as a modulator in receptor-mediated pathways . The findings suggested that the compound could influence contractile responses in smooth muscle tissues.
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of related bicyclic compounds, highlighting their effectiveness against various pathogens . While specific data on this compound was limited, the structural similarities suggest potential efficacy against microbial infections.
Comparative Analysis with Similar Compounds
Compound Name | Structure Type | Biological Activity |
---|---|---|
Norbornanol | Bicyclic | Antimicrobial |
Bicyclo[2.2.1]heptan-7-ylamine | Bicyclic | Muscarinic receptor modulation |
3-{Bicyclo[2.2.1]heptan-2-yl}propane | Saturated Bicyclic | Reduced biological activity |
The comparison indicates that while similar compounds exhibit notable biological activities, the unique structure of this compound may confer distinct pharmacological properties.
Properties
CAS No. |
1461715-52-5 |
---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.2 |
Purity |
80 |
Origin of Product |
United States |
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